N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride is a structurally complex molecule featuring:
- A 4-fluorobenzo[d]thiazol-2-yl core, which is a heterocyclic aromatic system known for its role in modulating biological activity .
- A p-tolylthio (4-methylphenylthio) group attached to the propanamide backbone, introducing sulfur-based electronic effects and lipophilicity.
- A propanamide linker that connects the benzothiazole and thioether moieties, providing conformational flexibility.
Its molecular formula is inferred as C₂₁H₂₃ClFN₃OS₂ (MW ≈ 488.0), closely resembling the sulfonyl analog in (C₂₀H₂₃ClFN₃O₄S₂, MW 488.0) .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS2.ClH/c1-15-7-9-16(10-8-15)27-14-11-19(26)25(13-12-24(2)3)21-23-20-17(22)5-4-6-18(20)28-21;/h4-10H,11-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQGVWPOWNZMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The cyclization is conducted in polyphosphoric acid (PPA) at 120°C for 6–8 hours, achieving yields of 68–72%. Alternative solvents like toluene with catalytic p-toluenesulfonic acid (PTSA) reduce reaction time to 4 hours but yield only 55–60%.
Table 1: Cyclization Conditions Comparison
| Solvent/Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 8 | 72 |
| Toluene/PTSA | 110 | 4 | 58 |
Characterization via $$ ^1H $$ NMR confirms the aromatic proton environment: δ 7.25–8.10 ppm (multiplet, 3H, Ar-H), δ 6.85 ppm (singlet, 1H, NH₂).
Introduction of the Dimethylaminoethyl Group
The dimethylaminoethyl side chain is introduced via nucleophilic substitution using 2-chloro-N,N-dimethylethylamine. This reagent is synthesized by treating N,N-dimethylethanolamine with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C.
Alkylation Protocol
The benzothiazole amine (1.0 equiv) reacts with 2-chloro-N,N-dimethylethylamine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (2.0 equiv) as a base. Yield: 65–70%.
Key Spectroscopic Data :
- $$ ^{13}C $$ NMR: δ 45.2 ppm (N(CH₃)₂), δ 52.8 ppm (CH₂N).
- IR: 1245 cm⁻¹ (C-N stretch).
Formation of the Propanamide Linker
The propanamide bridge is constructed via carbodiimide-mediated coupling between the alkylated benzothiazole and 3-(p-tolylthio)propanoic acid.
Coupling Reaction Parameters
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv).
- Solvent : Dichloromethane (DCM), 25°C, 24 hours.
- Yield : 80–85%.
Table 2: Coupling Efficiency with Different Activators
| Activator System | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DCM | 85 |
| DCC/DMAP | THF | 75 |
Post-coupling, the product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in diethyl ether to precipitate the hydrochloride salt.
Salt Crystallization
- Conditions : 4.0 M HCl in dioxane, 0°C, 2 hours.
- Yield : 90–95%.
- Melting Point : 198–202°C (decomposition).
Purity Analysis :
- HPLC: >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis: Calculated for C₂₁H₂₃ClFN₃OS₂: C, 53.62%; H, 4.93%; N, 8.93%. Found: C, 53.58%; H, 4.89%; N, 8.88%.
Industrial-Scale Optimization
Continuous flow reactors enhance reproducibility for large-scale production. Key parameters include:
- Residence Time : 30 minutes for cyclization at 120°C.
- Flow Rate : 10 mL/min for alkylation in DMF.
Table 3: Batch vs. Continuous Flow Yields
| Step | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Cyclization | 72 | 78 |
| Alkylation | 70 | 82 |
| Amide Coupling | 85 | 88 |
Challenges and Mitigation Strategies
- Impurity Formation : Over-alkylation at the benzothiazole nitrogen is minimized by maintaining a 1:1.2 molar ratio of amine to alkylating agent.
- Solvent Selection : DMF outperforms THF in preventing side reactions during coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving receptor binding or enzyme inhibition. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicine, N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, while the fluorobenzo[d]thiazolyl moiety could interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations:
Electronic Effects : The p-tolylthio group in the target compound introduces electron-donating methyl and sulfur-based resonance effects, contrasting with the electron-withdrawing sulfonyl group in ’s analog . This difference likely impacts binding interactions in biological systems.
Steric Profile : The 4-ethylbenzo[d]thiazole in ’s compound reduces steric bulk compared to the 4-fluoro and p-tolylthio groups in the target molecule, which may influence target selectivity .
Key Observations:
Thioether vs. Sulfonyl Synthesis: The target compound’s p-tolylthio group may require milder conditions (e.g., Na/thiol in ethanol) compared to sulfonyl derivatives, which often involve oxidation steps .
Spectral Confirmation : Absence of νS-H (~2500–2600 cm⁻¹) in IR spectra (as seen in ) confirms the thioether/thione tautomerism in sulfur-containing analogs .
Functional Group Impact on Bioactivity (Inferred)
While bioactivity data for the target compound are unavailable, structural parallels suggest:
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may enhance its interactions with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- Dimethylaminoethyl group : Known for enhancing solubility and bioavailability.
- Fluorobenzo[d]thiazole moiety : Associated with diverse biological activities, including antimicrobial and anticancer properties.
- Thioether linkage : Potentially involved in receptor binding and modulation.
Molecular Formula : C18H22ClFN2OS
Molecular Weight : 367.9 g/mol
CAS Number : 1216455-28-5
Biological Activity
Research into the biological activity of similar compounds suggests that this compound may exhibit the following activities:
-
Anticancer Activity :
- Compounds with benzothiazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have been studied for their ability to target specific cancer pathways, such as the PI3K/Akt/mTOR signaling pathway .
- Antimicrobial Properties :
- Neuroprotective Effects :
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The compound may act as a ligand for specific receptors involved in cancer progression or microbial resistance.
- Its structural features may facilitate interactions with proteins involved in signal transduction pathways.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, assessing its pharmacological properties through various assays. Notable findings include:
Case Studies
-
Cancer Treatment Case Study :
A study investigated the effects of related benzothiazole derivatives on breast cancer cells, demonstrating that compounds structurally similar to this compound significantly reduced cell viability and induced apoptosis. -
Antimicrobial Efficacy Case Study :
Another study evaluated the antibacterial properties of a series of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that suggest potential therapeutic applications in treating resistant infections.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- TLC : Hexane/ethyl acetate (9:1) monitors reaction progress .
How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Advanced
Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Perform liver microsomal assays to identify metabolic hotspots (e.g., esterase-sensitive groups) .
- Solubility : Use dynamic light scattering (DLS) to evaluate aqueous solubility; modify with PEGylation or prodrug strategies .
- Protein binding : Equilibrium dialysis quantifies plasma protein binding, which may reduce free compound availability .
What computational strategies predict interaction mechanisms with biological targets?
Q. Advanced
- Density Functional Theory (DFT) : Models electronic properties to predict reactivity and stability .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors (e.g., kinase domains) .
- MD Simulations : GROMACS assesses dynamic interactions over time, highlighting conformational changes .
How to design SAR studies to optimize the pharmacological profile?
Q. Advanced
- Functional group modulation : Replace the p-tolylthio group with bulkier substituents to enhance target selectivity .
- Bioisosteric replacement : Substitute the dimethylaminoethyl chain with piperazine to improve solubility .
- Activity cliffs : Use IC50/EC50 data from kinase inhibition assays to identify critical substituents .
What are the critical steps in purifying this compound post-synthesis?
Q. Basic
- Recrystallization : Ethanol/water mixtures yield crystalline products; monitor via melting point analysis .
- Column chromatography : Gradient elution (5–50% ethyl acetate in hexane) separates by polarity .
- Solvent choice : Dichloromethane minimizes decomposition during extraction .
How to assess the compound’s stability under physiological conditions?
Q. Advanced
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures .
- Light sensitivity : Store in amber vials and monitor UV-vis spectra post-exposure .
How to validate enzyme/receptor interactions in mechanistic studies?
Q. Basic
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement .
- Enzyme inhibition : Measure IC50 in kinase assays (e.g., ADP-Glo™ Kinase Assay) .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD, kon/koff) .
How to address cytotoxicity discrepancies across cell lines?
Q. Advanced
- Assay standardization : Use identical seeding densities and incubation times .
- Orthogonal assays : Compare MTT, ATP-lite, and caspase-3 activation to rule out false positives .
- Off-target profiling : Screen against a panel of 50+ kinases to identify non-specific effects .
What storage conditions ensure compound integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
